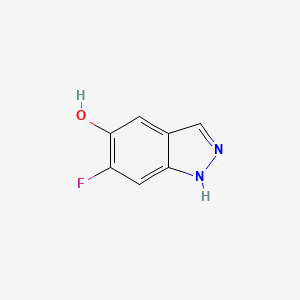

6-Fluoro-1H-indazol-5-ol

説明

The exact mass of the compound 6-Fluoro-1H-indazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoro-1H-indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1H-indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-1H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJJDOKXCSVOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360884-19-0 |

Source

|

| Record name | 6-fluoro-1H-indazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Characterization and Purification of 6-Fluoro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole nucleus in a wide array of pharmacologically active compounds.[1][2][3] The presence of both a fluorine atom and a hydroxyl group on the indazole core presents unique opportunities for molecular interactions with biological targets, but also introduces specific challenges in its synthesis, purification, and characterization. This technical guide provides a comprehensive overview of field-proven methodologies for the isolation and rigorous quality assessment of 6-Fluoro-1H-indazol-5-ol, ensuring its suitability for downstream applications in research and development. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers with a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[2] This is attributed to its ability to mimic the purine core of adenine and guanine, allowing for interactions with a diverse range of biological targets.[4] Consequently, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group, on the other hand, can act as a crucial hydrogen bond donor and a handle for further chemical modification. Therefore, the successful synthesis and purification of highly pure 6-Fluoro-1H-indazol-5-ol is a critical step in the development of novel therapeutics.

Proposed Synthetic Pathway: A Multi-Step Approach

A robust synthesis of 6-Fluoro-1H-indazol-5-ol can be envisioned through a multi-step sequence, commencing with a commercially available substituted aniline. A plausible and adaptable route is outlined below, drawing upon established methodologies for indazole synthesis.

Caption: Proposed synthetic workflow for 6-Fluoro-1H-indazol-5-ol.

Rationale for the Synthetic Strategy

This proposed pathway leverages common and well-documented reactions in organic synthesis. The initial bromination and acetylation steps serve to introduce the necessary functionalities and protect the amino group for the subsequent indazole ring formation. The core indazole synthesis can be achieved through a diazotization of the aniline followed by an intramolecular cyclization. The conversion of the methyl group to a hydroxyl group via a nitration-reduction-diazotization sequence is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

Purification of 6-Fluoro-1H-indazol-5-ol: A Two-Pronged Approach

The purification of the final compound is paramount to ensure the reliability of subsequent biological assays. A combination of column chromatography and recrystallization is recommended to achieve high purity (>99%).

Flash Column Chromatography

Flash column chromatography is an effective initial purification step to remove major impurities from the crude reaction mixture.

Experimental Protocol:

-

Slurry Preparation: The crude 6-Fluoro-1H-indazol-5-ol is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.

-

Column Packing: A silica gel column is packed using a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.

-

Elution: The sample is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Table 1: Typical Parameters for Flash Column Chromatography

| Parameter | Value | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar compounds. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 60% Ethyl Acetate) | Allows for the separation of compounds with varying polarities. |

| Detection | UV light (254 nm) | The aromatic indazole core is UV active. |

Recrystallization

Recrystallization is a powerful technique for achieving high purity by removing minor impurities that may have co-eluted during chromatography.

Experimental Protocol:

-

Solvent Selection: The partially purified solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or acetone/water). The ideal solvent system will dissolve the compound when hot but have limited solubility when cold.

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach, significantly enhancing the pharmacological properties of the resulting derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated indazole derivatives, with a primary focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the rational design of next-generation fluorinated indazole-based therapeutics.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazole, a fusion of benzene and pyrazole rings, presents a unique electronic and structural framework that is amenable to diverse chemical modifications.[3] This versatility has allowed for the development of a vast library of derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2][5]

The Fluorine Advantage: Enhancing "Drug-Likeness"

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. Key benefits of fluorination include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.

-

Improved Membrane Permeability: In some instances, the lipophilicity imparted by fluorine can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

The strategic placement of fluorine atoms on the indazole scaffold can therefore be a powerful tool to optimize the therapeutic potential of these derivatives.[6]

Anticancer Activity of Fluorinated Indazole Derivatives

Fluorinated indazole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth and survival.[2][5]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Many fluorinated indazoles function as potent inhibitors of tyrosine kinases and serine/threonine kinases.[5] These enzymes play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By blocking the activity of kinases such as VEGFR, FGFR, and Aurora kinases, these compounds can disrupt tumor angiogenesis, inhibit cancer cell growth, and induce apoptosis (programmed cell death).[1][2][7]

For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[8][9] This shift in the balance of apoptotic regulators ultimately leads to the demise of cancer cells. Furthermore, some compounds can increase the levels of reactive oxygen species (ROS) within tumor cells, leading to oxidative stress and mitochondrial dysfunction, further contributing to apoptosis.[8][9]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated indazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Inhibited cell proliferation, colony formation, migration, and invasion. Induced apoptosis via the ROS-mitochondrial pathway. | [8] |

| Compound 100 | KG1 (Leukemia) | FGFR1: <4.1 nM, FGFR2: 2.0 ± 0.8 nM | Potent enzymatic and antiproliferative activities. | [1] |

| Compound 106 | - | FGFR1: 2.0 ± 0.4 µM, FGFR2: 0.8 ± 0.3 µM, FGFR3: 4.5 ± 1.6 µM | Identified as a potent inhibitor of FGFR kinases. | [1] |

| Compound 123 | - | Aurora A: 0.026 µM, Aurora B: 0.015 µM | Potent dual inhibitor of Aurora A and B kinases. | [1] |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Exhibited promising inhibitory effect and good selectivity for normal cells. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]

Materials:

-

Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[12]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Fluorinated indazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: Anticancer Drug Screening

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.

Anti-inflammatory Activity of Fluorinated Indazole Derivatives

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Fluorinated indazole derivatives have emerged as promising anti-inflammatory agents.[3][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13] Some fluorinated indazoles have also been shown to inhibit p38 kinase, a key regulator of the inflammatory response.[6]

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected indazole derivatives in the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 5 hours) | Reference |

| Indazole | 100 | 61.03% | [13] |

| 5-Aminoindazole | 100 | 83.09% | [13] |

| Diclofenac (Control) | 10 | 84.50% | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13]

Materials:

-

Wistar rats (150-200g)

-

Carrageenan solution (1% w/v in saline)

-

Fluorinated indazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups receiving different doses of the fluorinated indazole derivatives.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or diameter immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a pletysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Signaling Pathway: p38 Kinase-Mediated Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by fluorinated indazole derivatives.

Neuroprotective Activity of Fluorinated Indazole Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Fluorinated indazole derivatives are being investigated for their potential to protect neurons from damage and death.[14][15]

Mechanism of Action: Targeting Key Enzymes in Neurological Disorders

The neuroprotective effects of these compounds may be mediated through the inhibition of enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathogenesis of neurodegenerative diseases.[14][15] By modulating the activity of these enzymes, fluorinated indazoles can potentially interfere with disease progression. Additionally, some derivatives act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), which could be beneficial for treating cognitive deficits.[6]

Conclusion and Future Directions

Fluorinated indazole derivatives represent a highly promising class of therapeutic agents with a remarkable breadth of biological activities. Their success in oncology has paved the way for their exploration in other therapeutic areas, including inflammation and neurodegeneration. The continued application of rational drug design principles, aided by a deeper understanding of the structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of even more potent and selective fluorinated indazole-based drugs in the future.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-20). RSC Advances.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances.

- Different biological activities reported with Indazole derivatives.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole From Natural Resources And Biological Activity.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Advances.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024-10-25). RSC Advances.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Importance of Indazole against Neurological Disorders.

- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2025-08-10).

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.

- Importance of Indazole against Neurological Disorders. PubMed.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022-08-08). Frontiers.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- In Vivo Pharmacology Models for Cancer Target Research. PubMed.

- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz

- Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025-02-28). PubMed.

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024-12-05). PubMed.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 11. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoro-1H-indazol-5-ol: A Technical Guide to Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. Among these, 6-Fluoro-1H-indazol-5-ol presents a compelling case for in-depth investigation due to its structural similarity to known bioactive molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising compound. By integrating established principles of chemical biology with cutting-edge experimental and computational methodologies, this document outlines a strategic pathway from hypothetical target identification to robust preclinical validation. We will explore potential target classes, including protein kinases and components of the endocannabinoid and inflammatory systems, and provide detailed protocols for their investigation. The overarching goal is to furnish the scientific community with the necessary tools and conceptual understanding to unlock the full therapeutic promise of 6-Fluoro-1H-indazol-5-ol.

Introduction: The Indazole Scaffold and the Promise of 6-Fluoro-1H-indazol-5-ol

Indazole derivatives have emerged as a privileged class of heterocyclic compounds in drug discovery, with applications spanning oncology, neurodegenerative disorders, inflammation, and cardiovascular diseases.[1][2] Their remarkable biological activity stems from their ability to mimic the purine core of endogenous ligands, thereby interacting with a wide array of biological targets. The specific compound, 6-Fluoro-1H-indazol-5-ol, is a relatively under-explored molecule. However, its structural features—a fluorinated indazole core and a hydroxyl group—suggest a high potential for specific and potent biological interactions. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding within a target's binding site.[3]

This guide will navigate the user through a logical, evidence-based process to elucidate the mechanism of action of 6-Fluoro-1H-indazol-5-ol, focusing on the identification and validation of its primary therapeutic targets.

Postulated Therapeutic Target Classes

Based on the extensive literature on indazole derivatives and structurally analogous compounds, we can hypothesize several high-priority target classes for 6-Fluoro-1H-indazol-5-ol.

Protein Kinases: A Prevalent Target for Indazoles

The indazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[4] Several kinases are implicated in a range of pathologies, making them attractive therapeutic targets.

-

Receptor Interacting Protein 2 (RIP2) Kinase: A key mediator of the innate immune response, RIP2 kinase is a validated target for inflammatory diseases.[5] The discovery of potent and selective RIP2 inhibitors containing a fluoro-indazole core highlights this as a strong potential target.[5]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations and hyperactivity of LRRK2 are strongly associated with Parkinson's disease.[6] The development of indazole-based LRRK2 inhibitors makes this a compelling avenue of investigation, especially given the neuroprotective potential of similar indazole compounds.[7]

-

Polo-like Kinase 4 (PLK4): As a critical regulator of centriole duplication, PLK4 is a target in oncology.[8] Indazole-based compounds have shown potent inhibitory activity against PLK4, suggesting a potential anti-cancer application for 6-Fluoro-1H-indazol-5-ol.[8]

-

Other Relevant Kinases: The broad applicability of the indazole scaffold suggests that a wider kinase screen, including targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), would be a prudent initial step.[9]

Neuroinflammation and Tauopathy: A Clue from a Close Analog

A pivotal study on the structurally similar compound, 6-Hydroxy-1H-indazole, demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[10] The proposed mechanism involved the reduction of hyperphosphorylated tau protein.[10] This strongly suggests that 6-Fluoro-1H-indazol-5-ol may also modulate signaling pathways involved in tau phosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies.

The Endocannabinoid System: A Potential for Neuromodulation

Patents have been filed for indazole derivatives as modulators of the cannabinoid receptor 1 (CB1).[11] The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating neurotransmission, pain, and inflammation.[6] The potential for 6-Fluoro-1H-indazol-5-ol to interact with CB1 or other components of the endocannabinoid system warrants investigation.

Inflammatory Pathways: Targeting COX-2

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2] An in-depth analysis of the COX-2 inhibitory potential of 6-Fluoro-1H-indazol-5-ol is a logical step in characterizing its biological activity.

A Strategic Workflow for Target Identification and Deconvolution

A multi-pronged approach, combining computational and experimental methods, is essential for the confident identification of the therapeutic targets of 6-Fluoro-1H-indazol-5-ol.

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for 6-Fluoro-1H-indazol-5-ol, integrating computational and experimental approaches.

Experimental Methodologies for Target Identification

Computational Target Prediction (In Silico)

Before embarking on extensive experimental work, computational methods can provide valuable insights into the likely protein targets of 6-Fluoro-1H-indazol-5-ol.[12]

-

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. By docking 6-Fluoro-1H-indazol-5-ol into the crystal structures of potential targets (e.g., various kinases, COX-2), one can estimate the binding affinity and identify key interactions.[12]

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model can be built based on known active ligands for a particular target and then used to screen for new compounds, such as 6-Fluoro-1H-indazol-5-ol, that fit the model.[12]

Unbiased Target Identification: Fishing for Binding Partners

Unbiased approaches aim to identify the binding partners of a compound without prior assumptions.

-

Affinity Chromatography: This is a powerful technique to isolate proteins that bind to a specific ligand.[13]

Protocol: Affinity Chromatography for Target Pull-Down

-

Immobilization of 6-Fluoro-1H-indazol-5-ol: Covalently attach the compound to a solid support (e.g., agarose beads) via a linker. The attachment point should be carefully chosen to minimize disruption of the compound's binding pharmacophore.

-

Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with the immobilized compound to allow for binding.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Chemical Proteomics: This approach uses chemical probes to identify protein targets in a complex biological sample.[14] This can involve photo-affinity labeling, where a light-activated group on the probe covalently links it to its binding partner.[1]

Figure 2: A simplified workflow for identifying protein targets of 6-Fluoro-1H-indazol-5-ol using affinity chromatography.

Hypothesis-Driven Target Validation

Based on the initial hypotheses, a series of targeted assays should be performed to confirm direct engagement and functional modulation of the postulated targets.

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIP2, LRRK2, PLK4)

-

Reagents: Recombinant active kinase, substrate peptide, ATP, and 6-Fluoro-1H-indazol-5-ol.

-

Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound.

-

Initiation of Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at the optimal temperature for the specific kinase.

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Tau Phosphorylation Assay in a Cellular Context

Protocol: Cellular Tau Phosphorylation Assay

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Induction of Tau Hyperphosphorylation: Treat the cells with an agent known to induce tau hyperphosphorylation (e.g., okadaic acid).

-

Treatment with 6-Fluoro-1H-indazol-5-ol: Co-treat or pre-treat the cells with varying concentrations of the test compound.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.

-

Quantification: Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Cannabinoid Receptor Binding and Activity Assays

Protocol: CB1 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled CB1 ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of 6-Fluoro-1H-indazol-5-ol.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Protocol: CB1 Receptor Functional Assay (e.g., cAMP Assay)

-

Cell Culture: Use cells expressing the CB1 receptor and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Treatment with 6-Fluoro-1H-indazol-5-ol: Co-treat the cells with varying concentrations of the test compound.

-

Measurement of cAMP: Measure the intracellular cAMP levels using a commercially available kit.

-

Data Analysis: Determine the effect of the compound on forskolin-stimulated cAMP production to assess its agonist or antagonist activity at the CB1 receptor.

COX-2 Inhibition Assay

Protocol: In Vitro COX-2 Inhibition Assay

-

Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

-

Assay Setup: In a suitable assay plate, combine the COX-2 enzyme with varying concentrations of 6-Fluoro-1H-indazol-5-ol.

-

Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time.

-

Detection: Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins using a colorimetric or fluorometric method.[8]

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potencies (e.g., IC₅₀, Ki values) across different targets.

Table 1: Hypothetical Inhibitory Activity of 6-Fluoro-1H-indazol-5-ol Against a Panel of Protein Kinases

| Kinase Target | IC₅₀ (nM) |

| RIP2 | 50 |

| LRRK2 | 120 |

| PLK4 | 85 |

| CDK2 | >10,000 |

| EGFR | >10,000 |

Table 2: Hypothetical Functional Activity of 6-Fluoro-1H-indazol-5-ol at Postulated Targets

| Target | Assay | Activity | Potency (EC₅₀/IC₅₀) |

| Tau Phosphorylation | Cellular Assay | Inhibition | 250 nM |

| CB1 Receptor | Binding Assay | Displacement | Ki = 500 nM |

| CB1 Receptor | Functional Assay | Antagonist | IC₅₀ = 750 nM |

| COX-2 | Enzyme Assay | Inhibition | IC₅₀ = 1.2 µM |

Conclusion and Future Directions

The systematic approach outlined in this technical guide provides a robust framework for elucidating the therapeutic targets of 6-Fluoro-1H-indazol-5-ol. By combining computational predictions with both unbiased and hypothesis-driven experimental validation, researchers can confidently identify and characterize the primary mechanism of action of this promising compound. The initial focus on protein kinases, tau phosphorylation, the endocannabinoid system, and inflammatory enzymes represents a logical starting point based on the rich pharmacology of the indazole scaffold.

Upon successful identification and validation of a primary target, subsequent steps will involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant disease models will be crucial to establish the therapeutic efficacy and safety profile of 6-Fluoro-1H-indazol-5-ol and its derivatives. The journey from a promising molecule to a clinically viable therapeutic is arduous, but a thorough and systematic approach to target identification and validation, as detailed herein, is the essential first step.

References

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved January 26, 2026, from [Link]

-

T. S. Belal, et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

-

Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry. [Link]

-

Hideshima, T., et al. (2007). Identification and validation of novel therapeutic targets for multiple myeloma. PubMed. [Link]

-

Haider, M. F., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

-

Lomenick, B., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

-

Tan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Lee, H., & Lee, J. W. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Zhang, T., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

Wang, Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed. [Link]

-

Harris, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. [Link]

-

Deventer, M. H., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PMC - NIH. [Link]

-

Hermange, P., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC - PubMed Central. [Link]

-

Del Tredici, A. L., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High- Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. ScienceOpen. [Link]

-

Zhang, Z., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]

-

Zhou, H., et al. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. PMC - NIH. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved January 26, 2026, from [Link]

-

Shore, D., et al. (2019). Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2. PubMed. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules [frontiersin.org]

- 7. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2) - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-1H-indazol-5-ol mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluoro-1H-indazol-5-ol in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold represents a cornerstone in the development of targeted cancer therapies, with several approved drugs and numerous clinical candidates. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 6-Fluoro-1H-indazol-5-ol, in cancer cells. While direct experimental data for this compound is not yet prevalent in public-domain literature, this document synthesizes information from structurally related indazole-based kinase inhibitors to propose a plausible and testable mechanistic framework. We will explore its likely molecular targets, the downstream signaling pathways it may modulate, and the consequent cellular effects. Furthermore, this guide provides detailed experimental protocols for researchers to validate these hypotheses, empowering further investigation into the therapeutic potential of 6-Fluoro-1H-indazol-5-ol.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules are recognized for their wide range of pharmacological activities, including potent anti-tumor effects.[1][2] The indazole core acts as a versatile pharmacophore, capable of interacting with the ATP-binding pockets of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.[1] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold and function as multi-kinase inhibitors.[1][2] These drugs primarily target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting tumor angiogenesis and growth.[1] The proven success of these agents underscores the therapeutic potential of novel indazole derivatives.

6-Fluoro-1H-indazol-5-ol is a small molecule with a substitution pattern that suggests potential as a kinase inhibitor. The fluorine atom can enhance binding affinity and metabolic stability, while the hydroxyl group can form key hydrogen bonds within a kinase's active site. This guide will put forth a scientifically reasoned hypothesis for its mechanism of action and provide the tools for its experimental validation.

A Hypothesized Mechanism of Action for 6-Fluoro-1H-indazol-5-ol

Based on the structure of 6-Fluoro-1H-indazol-5-ol and the known targets of similar indazole derivatives, we hypothesize that this compound functions as a multi-kinase inhibitor , primarily targeting key drivers of oncogenic signaling.

Proposed Molecular Targets

The structural features of 6-Fluoro-1H-indazol-5-ol suggest potential inhibitory activity against the following kinase families:

-

Fibroblast Growth Factor Receptors (FGFRs): The indazole core is a known scaffold for FGFR inhibitors.[1] Dysregulation of FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole-based inhibitors, including approved drugs, target VEGFRs.[1] Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy.

-

Src Family Kinases (SFKs): The 5-hydroxyl group could facilitate interaction with the hinge region of SFKs, which are non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.

-

Polo-like Kinase 4 (PLK4): Some indazole derivatives have shown potent inhibition of PLK4, a serine/threonine kinase that plays a critical role in centrosome duplication and cell cycle progression.[3][4]

Downstream Signaling Pathway Modulation

Inhibition of the proposed target kinases by 6-Fluoro-1H-indazol-5-ol would likely lead to the downregulation of major oncogenic signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Both FGFR and VEGFR signaling can activate the MAPK cascade.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its activation is also downstream of FGFR and VEGFR.

The inhibition of these pathways would ultimately lead to a reduction in the expression and activity of proteins required for cell cycle progression and survival.

Caption: Hypothesized signaling pathway modulated by 6-Fluoro-1H-indazol-5-ol.

Anticipated Cellular Consequences

The inhibition of the aforementioned signaling pathways is expected to manifest in several key anti-cancer cellular phenotypes:

-

Inhibition of Cell Proliferation: By blocking pro-proliferative signals, 6-Fluoro-1H-indazol-5-ol is expected to reduce the rate of cancer cell division.

-

Induction of Apoptosis: The suppression of survival signals from the PI3K/AKT pathway can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[2]

-

Cell Cycle Arrest: Disruption of kinase signaling can lead to cell cycle arrest at various checkpoints, preventing cells from progressing through division. For example, inhibition of PLK4 can lead to G2/M arrest.

Experimental Workflows for Mechanistic Validation

To rigorously test the hypothesized mechanism of action of 6-Fluoro-1H-indazol-5-ol, a series of well-established in vitro assays are recommended.

Caption: A logical workflow for investigating the mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To identify the specific protein kinases that are directly inhibited by 6-Fluoro-1H-indazol-5-ol.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 6-Fluoro-1H-indazol-5-ol in DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the kinase of interest and its specific substrate peptide in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Procedure:

-

Add the test compound (6-Fluoro-1H-indazol-5-ol) at various concentrations to the wells of a microtiter plate.

-

Add the kinase and substrate solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.[5]

-

Initiate the kinase reaction by adding the ATP solution.[5]

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).[5]

-

-

Detection:

-

Quantify the kinase activity using a suitable detection method, such as:

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic and anti-proliferative effects of 6-Fluoro-1H-indazol-5-ol on a panel of human cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of 6-Fluoro-1H-indazol-5-ol for 24, 48, and 72 hours. Include a DMSO-treated control group.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC50 value for each cell line and time point.

-

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of 6-Fluoro-1H-indazol-5-ol on the phosphorylation status and expression levels of key proteins in the hypothesized signaling pathways.

Protocol:

-

Cell Lysis:

-

Treat cancer cells with 6-Fluoro-1H-indazol-5-ol at concentrations around the IC50 value for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with 6-Fluoro-1H-indazol-5-ol.

Protocol:

-

Cell Treatment:

-

Treat cancer cells with 6-Fluoro-1H-indazol-5-ol at its IC50 concentration for 24 and 48 hours.

-

-

Cell Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for 6-Fluoro-1H-indazol-5-ol

| Assay | Cell Line | Parameter | Result |

| Kinase Inhibition | - | IC50 (FGFR1) | e.g., 0.5 µM |

| - | IC50 (VEGFR2) | e.g., 1.2 µM | |

| Cell Viability (MTT) | MCF-7 | IC50 (48h) | e.g., 5.8 µM |

| HCT116 | IC50 (48h) | e.g., 7.2 µM | |

| Western Blot | MCF-7 | p-ERK/ERK ratio | e.g., 0.4-fold decrease |

| MCF-7 | Cleaved Caspase-3 | e.g., 3.5-fold increase | |

| Apoptosis (Flow) | MCF-7 | % Apoptotic Cells | e.g., 35% |

Conclusion

While the precise mechanism of action of 6-Fluoro-1H-indazol-5-ol in cancer cells awaits direct experimental elucidation, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on the well-established pharmacology of the indazole scaffold, it is plausible that this compound functions as a multi-kinase inhibitor, targeting key oncogenic signaling pathways such as the MAPK and PI3K/AKT cascades. The detailed experimental protocols provided herein offer a clear path for researchers to test this hypothesis, identify the specific molecular targets, and characterize the cellular consequences of treatment. The insights gained from such studies will be invaluable in determining the therapeutic potential of 6-Fluoro-1H-indazol-5-ol and guiding its further development as a novel anti-cancer agent.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025).

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (n.d.).

- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).

- SLK Kinase Assay - Promega Corporation. (n.d.).

- Kinase assays | BMG LABTECH. (2020).

- Protocol for Cell Viability Assays - BroadPharm. (2022).

- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).

- Western blot protocol - Abcam. (n.d.).

- Apoptosis Protocols - USF Health - University of South Florida. (n.d.).

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 6-Fluoro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine and hydroxyl substituents can profoundly influence the physicochemical and pharmacological properties of these molecules. This in-depth technical guide navigates the discovery and historical development of a particularly significant derivative, 6-Fluoro-1H-indazol-5-ol. While the precise genesis of this specific molecule remains nuanced within the broader context of indazole chemistry, this paper will delve into the foundational synthetic strategies for fluorinated and hydroxylated indazoles, providing a logical framework for its eventual synthesis and exploring its subsequent impact on drug discovery. We will examine the key chemical principles, detail relevant synthetic protocols, and discuss the evolution of its applications, offering a comprehensive resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Indazole Scaffold and the Rise of Fluorination

The story of 6-Fluoro-1H-indazol-5-ol is intrinsically linked to the broader history of its parent heterocycle, indazole. First synthesized by the Nobel laureate Emil Fischer in the 1880s, the indazole ring system, a fusion of benzene and pyrazole rings, quickly garnered attention for its versatile chemical reactivity and diverse biological activities.[1] This versatile scaffold is a cornerstone in the development of a wide array of pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.[1][2]

The advent of fluorine in medicinal chemistry marked a paradigm shift in drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic incorporation of fluorine into bioactive scaffolds like indazole has become a powerful tool for optimizing drug candidates.[3] This guide focuses on a specific example of this strategy: the discovery and history of 6-Fluoro-1H-indazol-5-ol, a molecule that combines the privileged indazole core with the advantageous properties of both fluorine and hydroxyl functional groups.

Foundational Synthesis of the Indazole Core: A Historical Perspective

The first synthesis of the indazole ring was reported by Emil Fischer, who unexpectedly produced the heterocycle during his work with o-hydrazino cinnamic acid.[1] This foundational discovery paved the way for numerous synthetic methodologies for constructing the indazole nucleus.

A common and historically significant approach to indazole synthesis is the intramolecular cyclization of o-substituted phenylhydrazines. Variations of this method, often named after their developers, have been refined over the years to improve yields and accommodate a wider range of substituents.

One illustrative classical method is the Jacobson Indazole Synthesis , which involves the treatment of an N-acylated o-toluidine with a nitrosating agent, followed by reduction and cyclization. While effective, these early methods often required harsh reaction conditions and were limited in their substrate scope.

The following diagram illustrates a generalized modern approach to the synthesis of the 1H-indazole core, highlighting the key bond formation.

Figure 1: Generalized workflow for 1H-indazole synthesis.

The Advent of Fluorinated Indazoles: Strategic Design in Medicinal Chemistry

The deliberate incorporation of fluorine into the indazole scaffold represents a significant advancement in the pursuit of novel therapeutics. The introduction of a fluorine atom at the 6-position, as in 6-Fluoro-1H-indazole, can have a profound impact on the molecule's electronic properties and its interactions with biological targets. 6-Fluoro-1H-indazole itself is a valuable building block in the synthesis of various bioactive molecules, particularly in the fields of oncology and neurology.[2]

The synthesis of fluorinated indazoles often requires specialized starting materials or fluorinating agents. One common strategy involves starting with a commercially available fluoro-substituted aniline or a related precursor.

Illustrative Synthetic Protocol: A General Approach to 6-Fluoro-1H-Indazole

Step 1: Diazotization of a Fluorinated Aniline Derivative

A suitable starting material, such as 4-fluoro-2-methylaniline, would undergo diazotization using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. This generates a reactive diazonium salt intermediate.

Step 2: Intramolecular Cyclization

The in situ generated diazonium salt then undergoes an intramolecular cyclization to form the indazole ring. This step is often facilitated by heating the reaction mixture.

Step 3: Functional Group Interconversion (Hypothetical for 6-Fluoro-1H-indazol-5-ol)

To arrive at 6-Fluoro-1H-indazol-5-ol, a subsequent functional group interconversion would be necessary. For instance, if the synthesis started from a precursor with a methoxy group at the 5-position, a demethylation step would be required to reveal the hydroxyl group.

The following diagram illustrates a conceptual synthetic pathway for a fluorinated indazole.

Figure 2: Conceptual pathway for fluorinated indazole synthesis.

Introduction of the 5-Hydroxy Group: A Key Pharmacophoric Feature

The presence of a hydroxyl group at the 5-position of the indazole ring introduces a critical pharmacophoric feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as protein kinases. The synthesis of hydroxylated indazoles can be achieved through various methods, including the demethylation of a corresponding methoxy-substituted precursor or through electrophilic hydroxylation.

A notable method for the synthesis of N-aryl-5-hydroxy indazoles involves a modified aza-Nenitzescu reaction between a hydrazone and p-benzoquinone. This approach, while specific to N-aryl derivatives, highlights the ongoing development of novel synthetic routes to access functionally rich indazole scaffolds.

6-Fluoro-1H-indazol-5-ol in Drug Discovery: A Modern Perspective

While the initial discovery of 6-Fluoro-1H-indazol-5-ol may not be a singular, well-documented event, its emergence as a key structural motif in modern drug discovery is undeniable. This scaffold is frequently found in patent literature related to the development of kinase inhibitors for the treatment of cancer and other diseases. The combination of the 6-fluoro and 5-hydroxy substituents appears to be particularly advantageous for achieving high potency and selectivity against various kinase targets.

The fluorine atom at the 6-position can enhance binding affinity through favorable electronic interactions and may also improve metabolic stability, leading to a more favorable pharmacokinetic profile. The 5-hydroxyl group, as previously mentioned, often plays a crucial role in anchoring the molecule within the active site of a target protein through hydrogen bonding.

Characterization and Data

The structural elucidation of 6-Fluoro-1H-indazol-5-ol and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic splitting patterns influenced by the fluorine and hydroxyl groups. The N-H proton of the indazole ring would appear as a broad singlet. |

| ¹³C NMR | Carbon signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₅FN₂O). |

Conclusion and Future Outlook

The journey from Emil Fischer's foundational discovery of the indazole ring to the strategic design of highly functionalized derivatives like 6-Fluoro-1H-indazol-5-ol exemplifies the evolution of medicinal chemistry. While the specific historical "discovery" of this molecule may be interwoven with the broader exploration of fluorinated and hydroxylated indazoles, its significance in contemporary drug discovery is clear. The combination of the privileged indazole scaffold with the strategic placement of fluorine and hydroxyl groups has yielded a powerful building block for the development of targeted therapeutics. As our understanding of disease biology deepens, we can anticipate that 6-Fluoro-1H-indazol-5-ol and its analogs will continue to be a source of inspiration for the design of next-generation medicines.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-1H-indazol-5-ol

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile biological activities, particularly in the realm of oncology as protein kinase inhibitors.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, strategically substituted derivative: 6-Fluoro-1H-indazol-5-ol. We will deconstruct the pharmacophoric contributions of each component of the molecule—the indazole core, the 5-hydroxyl group, and the 6-fluoro substituent. By synthesizing data from analogous compounds and foundational principles of drug design, this guide offers field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the rational design of novel therapeutics. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure immediate practical application.

Part 1: The Pharmacophoric Core: Analyzing the 6-Fluoro-1H-indazol-5-ol Scaffold

The potency and selectivity of a drug candidate are not accidental; they arise from the precise arrangement of functional groups that create optimal interactions with a biological target. The 6-Fluoro-1H-indazol-5-ol scaffold is an exemplary case of strategic molecular design.

The 1H-Indazole Ring: A Privileged Hinge-Binder

The 1H-indazole core is a bicyclic heterocycle composed of fused benzene and pyrazole rings.[2] In drug discovery, it is frequently employed as a bioisostere of indole, but with distinct properties.[1] Unlike indole, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. This duality is crucial for its function as a "hinge-binding" motif in many protein kinase inhibitors, where it forms strong hydrogen bonds with the backbone residues of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[3]

The 5-Hydroxyl Group: A Critical Interaction Point

The hydroxyl group at the 5-position is a potent hydrogen bond donor and acceptor. In many kinase inhibitors, a phenol or a bioisosteric equivalent at this position is critical for activity.[4] It often forms a key interaction with a conserved lysine residue or with backbone carbonyls in the active site. However, phenols can be liabilities due to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic profiles.[4] While the 5-hydroxyl group is essential for binding, its metabolic instability is a key challenge that medicinal chemists often seek to overcome, sometimes by replacing it with isosteres like an aminopyrazole or by modulating its properties with adjacent substituents.[1]

The 6-Fluoro Substituent: The "Magic Bullet"

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5][6][7] Placing a fluorine atom at the 6-position, adjacent to the hydroxyl group, has several profound and advantageous effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 6-position resistant to oxidative metabolism (a common metabolic pathway for aromatic rings), thereby increasing the compound's half-life.[6][8]

-

Modulation of Acidity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing effect. This lowers the pKa of the neighboring 5-hydroxyl group, making it a stronger hydrogen bond donor and potentially enhancing its binding affinity to the target protein.[8]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and orthogonal multipolar interactions with electron-poor aromatic rings within the protein's active site, further contributing to binding potency.[6][9]

-

Improved Physicochemical Properties: Fluorination can increase lipophilicity, which may improve cell membrane permeability and overall bioavailability.[8]

Part 2: Structure-Activity Relationship (SAR) Exploration

Understanding the SAR of the 6-Fluoro-1H-indazol-5-ol core is essential for optimizing its potency and selectivity. The following analysis is based on established trends for indazole-based kinase inhibitors.

N1-Position Modifications

The N1 position of the indazole ring is a primary vector for modification. It is typically directed towards the solvent-exposed region of the binding pocket.

-

Small Alkyl Groups (e.g., Methyl, Ethyl): Often well-tolerated and can be used to fine-tune solubility and lipophilicity.

-

Bulky or Aryl Groups: Can be used to probe for additional binding pockets or to introduce functionalities that improve pharmacokinetic properties. For example, incorporating a solubilizing group like a piperazine or morpholine ring via an alkyl linker is a common strategy to improve aqueous solubility and oral absorption.[2]

-

Hydrogen (N1-H): The unsubstituted N-H is crucial for hinge-binding in many cases and serves as a vital hydrogen bond donor.[3] Any substitution at N1 must be carefully considered to avoid disrupting this key interaction.

C3-Position Modifications

The C3 position is another key vector for derivatization, often pointing towards the ribose-binding pocket or solvent-exposed regions.

-

Small Hydrophobic Groups: Can fill small hydrophobic pockets to increase potency.

-

Aryl or Heteroaryl Rings: Substitution with groups like pyridine, pyrazine, or phenyl rings can establish additional π-stacking or hydrogen bonding interactions, significantly boosting activity.[3][10] The choice of heterocycle can also be used to modulate metabolic stability and physicochemical properties.

-

Hydrogen (C3-H): Leaving this position unsubstituted is a valid strategy if the primary interactions are established by the core and substituents elsewhere.

Modifications of the Phenyl Ring (C4, C7)

The C4 and C7 positions on the benzene portion of the indazole are less commonly modified but can be used to block metabolism or fine-tune electronics. Substitutions here are often sterically restricted and can clash with the protein, so smaller groups are generally preferred.

SAR Summary Table

The following table summarizes the anticipated impact of substitutions at key positions of the 6-Fluoro-1H-indazol-5-ol scaffold, based on general principles observed in indazole-based inhibitors.

| Position | Type of Substitution | Predicted Impact on Activity | Rationale |

| N1 | H (unsubstituted) | High | Essential H-bond donor for hinge binding. |

| Small Alkyl | Tolerated / Moderate | Fills small pockets; may slightly alter hinge interaction. | |

| Solubilizing Groups | Variable | Can improve PK but may decrease potency if sterically hindered. | |

| C3 | H (unsubstituted) | Baseline | Provides a neutral starting point. |

| Small Heterocycles | High | Potential for additional H-bonds and hydrophobic interactions.[10] | |

| Phenyl/Aryl | High | Can engage in π-stacking and fill larger pockets.[3] | |

| O5 | OH (unsubstituted) | High | Critical H-bond donor/acceptor for affinity. |

| OMe (Methyl Ether) | Low / Abolished | Loss of H-bond donating ability typically reduces activity significantly. | |

| C4/C7 | Small Halogens/Methyl | Tolerated | Can be used to block metabolism or fine-tune electronics. |

Visualization of SAR

The following diagram illustrates the key SAR takeaways for the 6-Fluoro-1H-indazol-5-ol scaffold.

Caption: Inhibition of the FGFR signaling cascade by an indazole-based inhibitor.

Part 4: Experimental Methodologies

To facilitate the exploration of the SAR of 6-Fluoro-1H-indazol-5-ol, robust and reproducible experimental protocols are required.

General Synthesis of 6-Fluoro-1H-indazol-5-ol Analogs

The synthesis of substituted indazoles can be achieved through various routes. A common method involves the cyclization of appropriately substituted hydrazones or via palladium-catalyzed C-H amination. [2]A plausible route for creating a library of C3-substituted analogs is outlined below.

Protocol: Synthesis of C3-Substituted 6-Fluoro-1H-indazol-5-ol Analogs

-

Protection: React 6-fluoro-1H-indazol-5-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) to protect the 5-hydroxyl and N1-H groups.

-

Halogenation: Selectively halogenate the C3 position using a reagent like N-iodosuccinimide (NIS) to install a handle for cross-coupling.

-

Suzuki or Stille Coupling: React the C3-iodo-indazole intermediate with a variety of boronic acids/esters (Suzuki) or organostannanes (Stille) under palladium catalysis to introduce diverse aryl and heteroaryl substituents at the C3 position.

-

Deprotection: Remove the protecting groups (e.g., using tetrabutylammonium fluoride, TBAF, for TBDMS) to yield the final C3-substituted 6-fluoro-1H-indazol-5-ol analogs.

-

Purification and Characterization: Purify each analog using column chromatography or preparative HPLC and confirm its structure and purity via LC-MS and ¹H NMR.

In Vitro Kinase Inhibition Assay Protocol